Diethyl 2-[3-(4-tert-butylphenoxy)propyl]propanedioate
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Overview
Description
Diethyl 2-[3-(4-tert-butylphenoxy)propyl]propanedioate is an organic compound that belongs to the class of esters It is characterized by the presence of a diethyl propanedioate moiety linked to a 4-tert-butylphenoxy group via a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-[3-(4-tert-butylphenoxy)propyl]propanedioate typically involves the following steps:
Preparation of 4-tert-butylphenol: This can be achieved through the Friedel-Crafts alkylation of phenol with isobutylene in the presence of a strong acid catalyst such as triflic acid or zeolites.
Formation of 4-tert-butylphenoxypropyl bromide: The 4-tert-butylphenol is then reacted with 1,3-dibromopropane in the presence of a base such as potassium carbonate to form 4-tert-butylphenoxypropyl bromide.
Esterification: The final step involves the reaction of 4-tert-butylphenoxypropyl bromide with diethyl malonate in the presence of a base such as sodium ethoxide to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as distillation and recrystallization ensures the efficient production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-[3-(4-tert-butylphenoxy)propyl]propanedioate can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other substituents.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products
Hydrolysis: Diethyl propanedioate and 4-tert-butylphenol.
Reduction: Diethyl 2-[3-(4-tert-butylphenoxy)propyl]propanediol.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl 2-[3-(4-tert-butylphenoxy)propyl]propanedioate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the preparation of polymers and resins with specific properties, such as enhanced thermal stability and resistance to oxidation.
Biological Studies: It is utilized in the study of enzyme-catalyzed reactions and as a model compound in biochemical research.
Medicinal Chemistry: The compound’s derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Mechanism of Action
The mechanism of action of Diethyl 2-[3-(4-tert-butylphenoxy)propyl]propanedioate involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
Antioxidant Activity: The phenoxy group can scavenge free radicals, reducing oxidative stress and protecting cells from damage.
Signal Transduction: The compound may modulate signal transduction pathways by interacting with receptors and other signaling molecules.
Comparison with Similar Compounds
Diethyl 2-[3-(4-tert-butylphenoxy)propyl]propanedioate can be compared with other similar compounds, such as:
Diethyl 2-[3-(4-methylphenoxy)propyl]propanedioate: Similar structure but with a methyl group instead of a tert-butyl group, resulting in different steric and electronic properties.
Diethyl 2-[3-(4-phenoxy)propyl]propanedioate: Lacks the tert-butyl group, leading to different reactivity and solubility characteristics.
Diethyl 2-[3-(4-tert-butylphenoxy)ethyl]propanedioate: Similar structure but with an ethyl chain instead of a propyl chain, affecting its physical and chemical properties.
Properties
IUPAC Name |
diethyl 2-[3-(4-tert-butylphenoxy)propyl]propanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O5/c1-6-23-18(21)17(19(22)24-7-2)9-8-14-25-16-12-10-15(11-13-16)20(3,4)5/h10-13,17H,6-9,14H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDGAEGPGFJIFKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCOC1=CC=C(C=C1)C(C)(C)C)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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